molecular formula C20H18NOP B14244852 N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 374776-81-5

N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide

Cat. No.: B14244852
CAS No.: 374776-81-5
M. Wt: 319.3 g/mol
InChI Key: XDQKRZVQRXARDU-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphinic amide group, which is a derivative of phosphinic acid, and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 3-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond between the aldehyde and the amide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinic amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phosphinic amides.

Scientific Research Applications

N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
  • N-[(2-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide

Comparison: N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

374776-81-5

Molecular Formula

C20H18NOP

Molecular Weight

319.3 g/mol

IUPAC Name

N-diphenylphosphoryl-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C20H18NOP/c1-17-9-8-10-18(15-17)16-21-23(22,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-16H,1H3

InChI Key

XDQKRZVQRXARDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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